N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C24H36N4O3 and its molecular weight is 428.577. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Receptor Ligand Studies
- σ Receptor Ligands with Agonist σ2 Activity: Research has explored derivatives of 1-cyclohexylpiperazine, like N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, as σ receptor ligands. These compounds have been synthesized and tested for their binding affinities, revealing high affinities for σ2 receptor binding and potential as antineoplastic and PET diagnosis agents (Berardi et al., 2004).
Radioligand Binding Assays
- Selective Silent 5-HT1A Receptor Antagonist: The compound WAY-100635, a phenylpiperazine derivative, has been identified as a potent and selective 5-HT1A receptor antagonist. Its high affinity and selectivity for the 5-HT1A receptor make it a valuable tool in studies of 5-HT1A receptor function (Forster et al., 1995).
Novel Class of Pseudopeptidic Triazines
- Cyclohexyl and Benzyl Isocyanide Derivatives: A study focused on synthesizing derivatives involving cyclohexyl or benzyl isocyanide, resulting in a new class of pseudopeptidic triazines. These compounds, such as the discussed chemical, represent a unique approach to creating molecules with potential biological applications (Sañudo et al., 2006).
ABCB1 Inhibitor Studies
- ABCB1 Inhibitors Design and Synthesis: Research involving the design and synthesis of ABCB1 inhibitors has integrated moieties like 2-[(3-methoxyphenylethyl)phenoxy] to different basic nuclei, including N-4-methylpiperazine. These studies are crucial for developing compounds that effectively inhibit ABCB1 activity, which is significant in cancer treatment and drug resistance (Colabufo et al., 2008).
In Vivo Radioligand for 5-HT1A Receptors
- Evaluation of WAY-100635 as Radioligand: WAY-100635 has been evaluated as an in vivo radioligand for 5-HT1A receptors, demonstrating its potential for use in clinical and pharmacological investigations involving PET imaging (Hume et al., 1994).
properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N4O3/c1-27-14-16-28(17-15-27)22(20-8-10-21(31-2)11-9-20)18-26-24(30)23(29)25-13-12-19-6-4-3-5-7-19/h6,8-11,22H,3-5,7,12-18H2,1-2H3,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIXCZVLCKSBQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NCCC2=CCCCC2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.